Methyl 2-bromo-6-iodobenzoate
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Overview
Description
Methyl 2-bromo-6-iodobenzoate is a useful research compound. Its molecular formula is C8H6BrIO2 and its molecular weight is 340.942. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Cross-Coupling Processes
Methyl 2-bromo-6-iodobenzoate is involved in copper-catalyzed cross-coupling reactions. A study conducted by Jover (2018) employed Density Functional Theory (DFT) to understand the reactivity in the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, including methyl 2-iodobenzoate (Jover, 2018).
Synthesis of Complex Molecules
This compound is also significant in the synthesis of complex molecules. Zhou and Snider (2008) demonstrated its utility in the synthesis of vibralactone, a natural product. They employed a methodology involving reductive alkylation, iodolactonization, and other steps, showcasing the compound's role in intricate synthetic pathways (Zhou & Snider, 2008).
Synthesis of Pharmaceutical Compounds
In pharmaceutical research, this compound is used for synthesizing various compounds. Cai et al. (2007) synthesized a range of derivatives for potential use in imaging human Aβ plaques in Alzheimer's disease, highlighting the compound's role in developing diagnostic tools (Cai et al., 2007).
Oxidation Reactions and Catalysts
The compound is also integral in oxidation reactions. Zhdankin et al. (2005) explored its use in oxidation processes, demonstrating its effectiveness in transforming alcohols to aldehydes or ketones (Zhdankin et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-bromo-6-iodobenzoate primarily targets the benzylic position in organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a significant site for chemical reactions .
Mode of Action
The interaction of this compound with its targets involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of the reaction, a free radical is formed, which then removes a hydrogen atom from the benzylic position . This process is facilitated by the resonance stabilization offered by the adjacent aromatic ring .
Biochemical Pathways
The reaction of this compound at the benzylic position affects the biochemical pathway of free radical bromination . The removal of a hydrogen atom from the benzylic position leads to the formation of a resonance-stabilized benzylic radical . This radical can then undergo further reactions, leading to various downstream effects .
Result of Action
The action of this compound results in the formation of a resonance-stabilized benzylic radical . This radical is a highly reactive intermediate that can participate in various chemical reactions, leading to changes at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 2-bromo-6-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAVLNMQBCJMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.